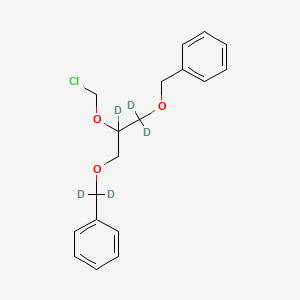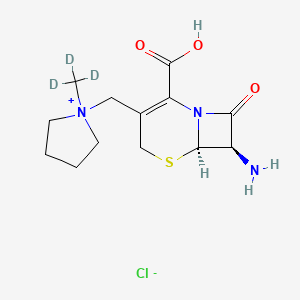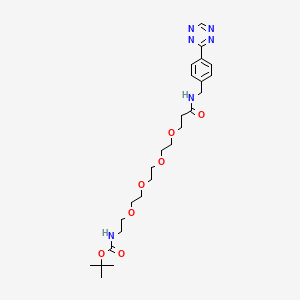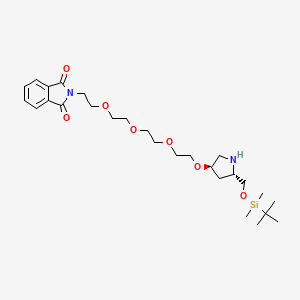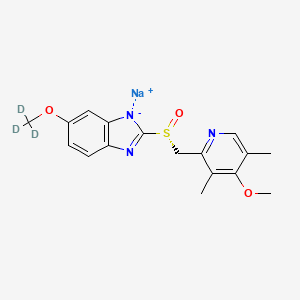
KRAS G12C inhibitor 24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRAS G12C inhibitor 24 is a small molecule compound designed to target and inhibit the KRAS G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . This mutation results in a glycine-to-cysteine substitution at position 12 of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth . KRAS G12C inhibitors, such as this compound, have shown promise in preclinical and clinical studies by selectively binding to the mutant KRAS protein and inhibiting its activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 24 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include:
Formation of the Core Structure: The core structure of the inhibitor is synthesized through a series of reactions, such as nucleophilic substitution, cyclization, and functional group transformations.
Introduction of Functional Groups: Specific functional groups are introduced to enhance the binding affinity and selectivity of the inhibitor. This may involve reactions such as halogenation, alkylation, and acylation.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the complete this compound molecule. .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and yield. This may include:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Purification and Isolation: Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications
Analyse Des Réactions Chimiques
Types of Reactions
KRAS G12C inhibitor 24 undergoes various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups within the molecule to their reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, potentially modifying the compound’s properties
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Catalysts: Palladium on carbon, platinum, and nickel catalysts for hydrogenation reactions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
KRAS G12C inhibitor 24 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Researchers use this compound to investigate the biological pathways and mechanisms involved in KRAS-driven cancers.
Medicine: The compound is being evaluated in preclinical and clinical studies for its potential to treat cancers harboring the KRAS G12C mutation.
Industry: This compound is used in the development of new therapeutic agents and drug discovery programs .
Mécanisme D'action
KRAS G12C inhibitor 24 exerts its effects by selectively binding to the KRAS G12C mutant protein. The compound binds covalently to the cysteine residue at position 12, locking the protein in its inactive GDP-bound state. This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are essential for cell proliferation and survival . By inhibiting these pathways, this compound effectively suppresses tumor growth and induces cancer cell death .
Comparaison Avec Des Composés Similaires
KRAS G12C inhibitor 24 can be compared with other similar compounds, such as sotorasib (AMG510) and adagrasib (MRTX849). These compounds share a similar mechanism of action but may differ in their binding affinity, selectivity, and pharmacokinetic properties . The uniqueness of this compound lies in its specific structural modifications that enhance its potency and reduce off-target effects .
List of Similar Compounds
Sotorasib (AMG510): A KRAS G12C inhibitor approved by the United States Food and Drug Administration for the treatment of non-small cell lung cancer.
Adagrasib (MRTX849): Another KRAS G12C inhibitor under investigation in clinical trials for various cancers.
This compound represents a promising therapeutic agent in the fight against KRAS-driven cancers, with ongoing research aimed at optimizing its efficacy and overcoming resistance mechanisms.
Propriétés
Formule moléculaire |
C28H28ClF2N7O2S |
|---|---|
Poids moléculaire |
600.1 g/mol |
Nom IUPAC |
1-[4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H28ClF2N7O2S/c1-3-20(39)37-9-11-38(12-10-37)26-17-13-18(29)21(16-6-7-19(30)25-24(16)33-27(32)41-25)22(31)23(17)34-28(35-26)40-14-15-5-4-8-36(15)2/h3,6-7,13,15H,1,4-5,8-12,14H2,2H3,(H2,32,33)/t15-/m0/s1 |
Clé InChI |
CDTUKBVALQMBRD-HNNXBMFYSA-N |
SMILES isomérique |
CN1CCC[C@H]1COC2=NC3=C(C(=C(C=C3C(=N2)N4CCN(CC4)C(=O)C=C)Cl)C5=C6C(=C(C=C5)F)SC(=N6)N)F |
SMILES canonique |
CN1CCCC1COC2=NC3=C(C(=C(C=C3C(=N2)N4CCN(CC4)C(=O)C=C)Cl)C5=C6C(=C(C=C5)F)SC(=N6)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


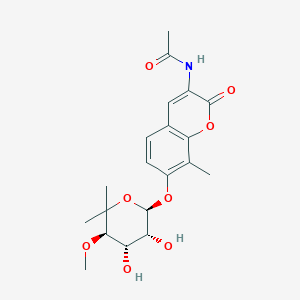
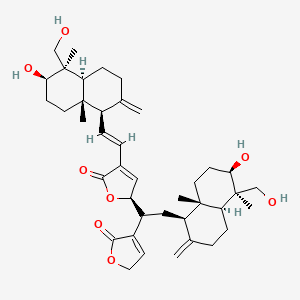
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)


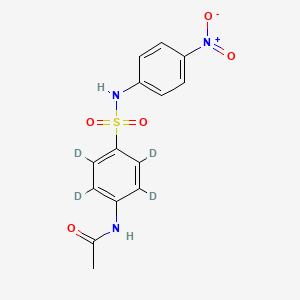
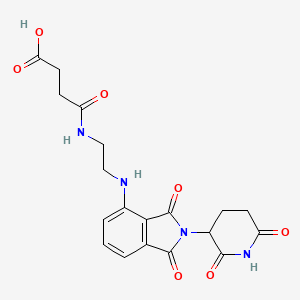
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)

